Scutebarbatine I(rel)
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Overview
Description
Scutebarbatine I(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
Scientific Research Applications
Antitumor Activity
Scutebarbatine I, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, has demonstrated notable cytotoxic activities against various human cancer cell lines. Studies have identified its effectiveness against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with significant IC50 values (Dai et al., 2008). Additionally, its cytotoxic effects on A549 human lung carcinoma cells have been observed, acting via apoptosis and affecting proteins like cytochrome c, caspase-3 and 9, and Bcl-2 (Yang et al., 2014).
Metabolic Pathways
Research focusing on the metabolism of Scutebarbatine A (related to Scutebarbatine I) in rats has identified various metabolites through phase I and II metabolic pathways, involving hydrolysis, oxidation, hydrogenation, dehydration, and sulfation. This study provides insights into the pharmacodynamic material basis and pharmacological mechanisms of Scutebarbatine A (Zhao et al., 2022).
Antibacterial Action Mechanisms
Docking studies on Scutebarbatine E (closely related to Scutebarbatine I) have shown potential affinity to bacterial proteins involved in cell wall synthesis, nucleic acids synthesis, and as antimetabolites, indicating a mechanism of action that inhibits cell wall synthesis in bacteria (SriDharani et al., 2016).
Anti-Photoaging Properties
Scutebarbatine I has been identified as a major component of Scutellaria barbata, which exhibits antiphotoaging properties. This was observed in studies on NIH-3T3 skin fibroblast cells and SKH-1 hairless mice, where it helped restore normal gene expression affected by UVB irradiation and inhibited wrinkle formation and epidermal thickness caused by UVB exposure (Jung et al., 2022).
Properties
Molecular Formula |
C30H41NO8 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1 |
InChI Key |
QKISVSHUNJJKNY-MSTMNAHCSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Canonical SMILES |
CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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